Ethyl 2-bromobutanoate

Catalog No.
S1532044
CAS No.
533-68-6
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromobutanoate

CAS Number

533-68-6

Product Name

Ethyl 2-bromobutanoate

IUPAC Name

ethyl 2-bromobutanoate

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3

InChI Key

XIMFCGSNSKXPBO-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCC)Br

Synonyms

2-Bromobutanoic Acid Ethyl Ester; 2-Bromobutyric Acid Ethyl Ester; α-Bromobutyric Acid Ethyl Ester; Ethyl 2-Bromobutanoate; Ethyl α-Bromobutyrate; NSC 8855

Canonical SMILES

CCC(C(=O)OCC)Br

The exact mass of the compound Ethyl 2-bromobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8855. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-bromobutanoate (CAS 533-68-6) is a highly reactive alpha-bromo ester utilized as a bifunctional building block in pharmaceutical and agrochemical manufacturing. Characterized by a labile bromine atom adjacent to an ethyl-substituted ester carbonyl, it serves as a primary electrophile in S-alkylation, N-alkylation, and Reformatsky reactions. Its core procurement value lies in its ability to efficiently transfer an alpha-ethyl carboxylate moiety into complex scaffolds under mild conditions. This specific structural contribution is essential for synthesizing downstream active pharmaceutical ingredients (APIs), such as modified pyrrolizidine alkaloids and carbonic anhydrase inhibitors, where the precise steric bulk of the alpha-ethyl group governs target binding affinity and lipophilicity [1].

Generic substitution of ethyl 2-bromobutanoate with closely related alpha-halo esters leads to immediate process failures and structural misalignments. Using shorter-chain analogs like ethyl 2-bromopropionate fundamentally alters the final molecular architecture, eliminating the ethyl side-chain required for specific API receptor interactions. Conversely, substituting with bulkier aliphatic analogs, such as ethyl 2-bromo-3-methylbutanoate, introduces severe steric hindrance at the alpha carbon, which can collapse S-alkylation yields by over 50% and necessitate aggressive heating that degrades sensitive substrates [1]. Furthermore, replacing the bromide leaving group with a chloride (e.g., ethyl 2-chlorobutanoate or ethyl chloroacetate) drastically reduces the electrophilicity of the alpha carbon, often stalling mild-condition reactions completely or requiring the costly addition of stoichiometric iodide catalysts to force conversion [2].

S-Alkylation Efficiency: Balancing Substitution and Steric Bulk

In the synthesis of thiazolone-benzenesulphonamide inhibitors, the choice of alpha-bromo ester dictates the cyclization efficiency. Ethyl 2-bromobutanoate achieves a 77% yield under mild conditions (room temperature, 20 hours). In contrast, substituting with the bulkier isopropyl analog, ethyl 2-bromo-3-methylbutanoate, causes a severe steric penalty, dropping the yield to 26% despite requiring harsher conditions (40 °C, 36 hours) [1].

Evidence DimensionS-alkylation and cyclization yield
Target Compound Data77% yield (RT, 20 h)
Comparator Or BaselineEthyl 2-bromo-3-methylbutanoate (26% yield at 40 °C, 36 h)
Quantified Difference51% absolute higher yield under milder conditions
ConditionsReaction with 1-(4-aminophenyl)thiourea in DMF

Demonstrates that this compound optimally installs an alpha-alkyl chain without the severe yield collapse associated with bulkier branched analogs, ensuring scalable API manufacturing.

Solvent-Free Radical Addition Performance

For atom-economical, solvent-free radical additions to alkenes, ethyl 2-bromobutanoate demonstrates superior reactivity compared to its methyl-substituted counterpart. When reacted with methyl 10-undecenoate using copper and sodium iodide, ethyl 2-bromobutanoate delivers a 72% yield of the corresponding substituted gamma-lactone. Under identical conditions, ethyl 2-bromopropionate yields only 60% [1].

Evidence DimensionGamma-lactone yield via radical addition
Target Compound Data72% yield
Comparator Or BaselineEthyl 2-bromopropionate (60% yield)
Quantified Difference12% absolute increase in product yield
ConditionsCopper-initiated, solvent-free reaction at 120 °C for 3 hours

Validates the compound as a highly efficient precursor for solvent-free lactone synthesis, directly improving throughput and reducing waste in green chemistry workflows.

Enamino Ester Condensation and Diastereoselectivity

In the enantioselective synthesis of pyrrolizidine alkaloid precursors, the alpha-alkyl chain length directly impacts both condensation efficiency and E/Z selectivity. Condensation of ethyl 2-bromobutanoate with a chiral pyrrolidine enamine yields the required intermediate at 63% with a 75/25 E/Z ratio. While the less sterically hindered ethyl 2-bromopropionate achieves a higher yield (89%), it fails to provide the essential ethyl side-chain required for target alkaloids like tashiromine [1].

Evidence DimensionCondensation yield and E/Z diastereomeric ratio
Target Compound Data63% yield (75/25 E/Z ratio)
Comparator Or BaselineEthyl 2-bromopropionate (89% yield, 90/10 E/Z ratio)
Quantified Difference26% lower yield but successfully installs the mandatory ethyl moiety
ConditionsReaction with 2-methylenepyrrolidine derivative

Highlights the necessary process trade-off: buyers must account for a moderate yield reduction to successfully install the critical alpha-ethyl group required for specific alkaloid targets.

Synthesis of Alpha-Ethyl Substituted API Intermediates

Directly leveraging its optimal balance of reactivity and steric profile, ethyl 2-bromobutanoate is the premier choice for manufacturing pharmaceutical intermediates that require an alpha-ethyl carboxylate group. It is heavily utilized in the synthesis of thiazolone-based carbonic anhydrase inhibitors and antiepileptic drug precursors, where bulkier analogs fail to cyclize efficiently[1].

Solvent-Free Gamma-Lactone Manufacturing

Based on its superior yield in copper-initiated radical additions compared to shorter-chain analogs, this compound is highly recommended for the green, solvent-free synthesis of complex gamma-lactones. This application is particularly relevant for the fragrance and flavor industry, as well as for synthesizing w-functionalized lactones from terminal alkenes [2].

Enantioselective Alkaloid Total Synthesis

Ethyl 2-bromobutanoate is uniquely suited for the total synthesis of specific pyrrolizidine and indolizidine alkaloids (such as tashiromine). Despite the inherent steric challenges in enamine condensation, it is the only viable homologous building block that can correctly install the requisite alpha-ethyl stereocenter, making it indispensable for advanced natural product research and specialized medicinal chemistry[3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (81.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

533-68-6

General Manufacturing Information

Butanoic acid, 2-bromo-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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